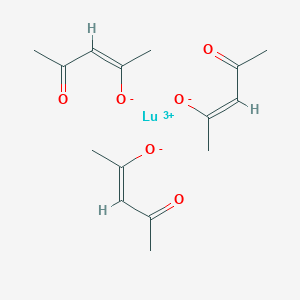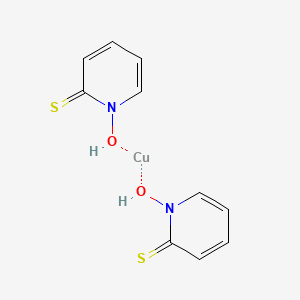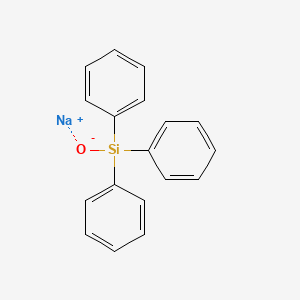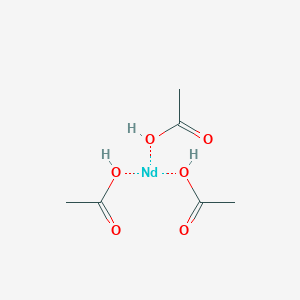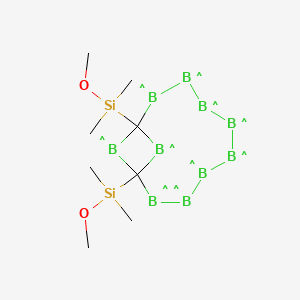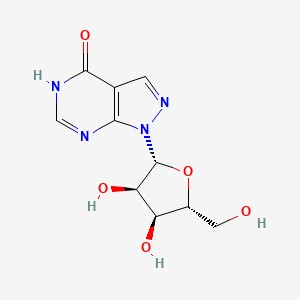
Titantetraphthalocyanindichlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Titanium(IV) phthalocyanine dichloride is a stable metal phthalocyanine dye . It has a molecular weight of 631.307 and a molecular formula of C32H16Cl2N8Ti .
Synthesis Analysis
The synthesis of Titanium(IV) phthalocyanine dichloride involves various processes. One such process includes the high-vacuum thermal evaporation technique . More detailed information about the synthesis can be found in the paper titled "Synthesis, reactivity, and x-ray crystal structure of dichloro (phthalocyaninato)titanium (IV)" .Molecular Structure Analysis
The molecular structure of Titanium(IV) phthalocyanine dichloride has been studied using X-Ray Diffraction (XRD), Transmission Electron Microscope (TEM), Field-Emission Scanning Electron Microscope (FESEM), and Fourier Transform Infrared (FT-IR) .Chemical Reactions Analysis
Titanium(IV) phthalocyanine dichloride has been involved in various chemical reactions. For instance, it has been used in the catalytic formation of carbodiimides by metathesis from isocyanates . More details can be found in the paper titled "Synthesis, reactivity, and x-ray crystal structure of dichloro (phthalocyaninato)titanium (IV)" .Physical And Chemical Properties Analysis
Titanium(IV) phthalocyanine dichloride has a molecular weight of 631.3 g/mol. It does not have any hydrogen bond donor count and has a hydrogen bond acceptor count of 4 .Wissenschaftliche Forschungsanwendungen
Photovoltaik
Titantetraphthalocyanindichlorid hat sich im Bereich der Photovoltaik als vielversprechend erwiesen {svg_1}. Seine optischen Eigenschaften lassen sich einstellen, was es zu einem interessanten Kandidaten für potenzielle Anwendungen in Solarzellen macht. Die thermische Stabilität, die geringen Kosten und die einfache Synthese der Verbindung machen sie zu einer praktikablen Option für die Photokonversion {svg_2}.
Leuchtdioden (LEDs)
Die einstellbaren optischen Eigenschaften von this compound machen es auch für den Einsatz in Leuchtdioden (LEDs) geeignet. LEDs benötigen Materialien, die Licht effizient emittieren können, wenn sie elektrisch angeregt werden, und diese Verbindung könnte diese Anforderung möglicherweise erfüllen.
Photodetektoren
Photodetektoren, Geräte, die Licht erfassen, könnten auch von der Verwendung von this compound profitieren. Die Fähigkeit der Verbindung, Licht zu absorbieren und zu emittieren, könnte genutzt werden, um die Empfindlichkeit und Effizienz dieser Geräte zu verbessern.
Optoelektronische Anwendungen
Die Verbindung wurde beim Bau von ein- und zweilagigen planaren Heteroübergangsbauelementen verwendet {svg_3}. Diese Bauelemente zeigten eine Änderung der J–V-Kurven für die beleuchteten und dunklen Bedingungen, was darauf hindeutet, dass die Filme für optoelektronische Anwendungen verwendet werden sollten {svg_4}.
Katalyse
Die Forschung legt nahe, dass this compound ein potenzieller Katalysator für verschiedene chemische Reaktionen sein könnte. Als Katalysator könnte es dazu beitragen, chemische Reaktionen zu beschleunigen, ohne dabei selbst verbraucht zu werden.
Aktive Filme für Photovoltaik
This compound wurde bei der Herstellung von aktiven Filmen für die Photovoltaik verwendet {svg_5}. Diese Filme wurden in Bezug auf ihr optoelektronisches Verhalten bewertet und zeigten die Lücke beim Beginn (~1,30 eV) und die optische Lücke (~2,85 eV) {svg_6}.
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Titanium(IV) phthalocyanine dichloride is a complex compound that primarily targets the delocalized π-electron system of the phthalocyanine ring. This system plays a crucial role in the compound’s ability to interact with light and other electromagnetic radiation, making it useful in photonic and optical materials .
Biochemische Analyse
Biochemical Properties
Titanium(IV) phthalocyanine dichloride plays a significant role in biochemical reactions, particularly in photodynamic therapy (PDT). It interacts with various biomolecules, including enzymes and proteins, through its phthalocyanine ring system. The compound’s ability to generate reactive oxygen species (ROS) upon light activation makes it a potent photosensitizer. It interacts with enzymes such as catalase and superoxide dismutase, influencing their activity and leading to oxidative stress in targeted cells .
Cellular Effects
Titanium(IV) phthalocyanine dichloride affects various types of cells and cellular processes. It influences cell function by inducing apoptosis through the generation of ROS. This compound impacts cell signaling pathways, including the activation of caspases and the modulation of mitochondrial membrane potential. Additionally, Titanium(IV) phthalocyanine dichloride affects gene expression by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes .
Molecular Mechanism
The molecular mechanism of Titanium(IV) phthalocyanine dichloride involves its interaction with cellular components at the molecular level. Upon light activation, the compound generates ROS, which can cause damage to cellular structures, including lipids, proteins, and DNA. Titanium(IV) phthalocyanine dichloride binds to biomolecules, leading to enzyme inhibition or activation. It also induces changes in gene expression, promoting apoptosis and inhibiting cell proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Titanium(IV) phthalocyanine dichloride change over time. The compound’s stability and degradation are influenced by factors such as light exposure and temperature. Long-term studies have shown that Titanium(IV) phthalocyanine dichloride can cause sustained oxidative stress in cells, leading to prolonged cellular damage and apoptosis. Its stability in various solvents and under different storage conditions has been well-documented .
Dosage Effects in Animal Models
The effects of Titanium(IV) phthalocyanine dichloride vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively induces apoptosis in targeted cells. At high doses, Titanium(IV) phthalocyanine dichloride can cause adverse effects, including tissue damage and systemic toxicity. Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic outcome without causing significant harm .
Metabolic Pathways
Titanium(IV) phthalocyanine dichloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in oxidative stress and apoptosis. The compound’s ability to generate ROS influences metabolic flux and metabolite levels in cells. Studies have shown that Titanium(IV) phthalocyanine dichloride can alter the activity of key metabolic enzymes, leading to changes in cellular metabolism and energy production .
Transport and Distribution
Within cells and tissues, Titanium(IV) phthalocyanine dichloride is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by its chemical properties and the presence of specific cellular transport mechanisms. Titanium(IV) phthalocyanine dichloride has been shown to accumulate in mitochondria and lysosomes, where it exerts its photodynamic effects .
Subcellular Localization
The subcellular localization of Titanium(IV) phthalocyanine dichloride is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. Studies have demonstrated that Titanium(IV) phthalocyanine dichloride localizes to mitochondria, where it induces mitochondrial dysfunction and apoptosis. Its localization to lysosomes also contributes to its photodynamic effects .
Eigenschaften
IUPAC Name |
dichlorotitanium;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H16N8.2ClH.Ti/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;;;/h1-16H;2*1H;/q-2;;;+2/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZSWDSNUYFMFRO-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)C9=CC=CC=C94.Cl[Ti]Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H16Cl2N8Ti-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
631.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: How does the central metal ion in phthalocyanines influence their photophysical properties?
A1: The central metal ion in phthalocyanines plays a crucial role in dictating their photophysical and photochemical behavior. [] For instance, the presence of different metal ions can significantly impact the compound's absorption and emission spectra, fluorescence lifetimes, and ability to generate reactive oxygen species upon light irradiation. [] The study by Ogunsipe et al. compared Lithium phthalocyanine, Gallium(III) phthalocyanine chloride, Titanium(IV) phthalocyanine dichloride, and Iron(II) phthalocyanine and demonstrated how the metal center influences aggregation behavior and ultimately, the photophysical properties. []
Q2: What structural changes occur in Titanium(IV) phthalocyanine dichloride thin films upon vacuum annealing?
A2: Vacuum annealing induces significant changes in the structural properties of Titanium(IV) phthalocyanine dichloride thin films. [] X-ray diffraction, Transmission Electron Microscopy, and Field-Emission Scanning Electron Microscopy analyses reveal that annealing promotes a phase transition within the material and enhances its crystallinity. [] These structural modifications subsequently influence the film's optical and electrical properties, as evidenced by changes in its optical energy gap and electrical conductivity. []
Q3: How does vacuum annealing affect the optical properties of Titanium(IV) phthalocyanine dichloride thin films?
A3: Vacuum annealing leads to a decrease in the indirect optical energy gap of Titanium(IV) phthalocyanine dichloride thin films. [] This effect is attributed to the enhanced crystallinity resulting from the annealing process. [] Furthermore, annealing impacts the film's refractive index, nonlinear optical properties, and absorption coefficient. [] These changes in optical behavior highlight the potential of controlled annealing as a tool for tailoring the material's properties for specific optoelectronic applications. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3R,3'S)-Tetrahydro-[3,3'-bifuran]-2,2',5,5'-tetraone](/img/structure/B1144194.png)

